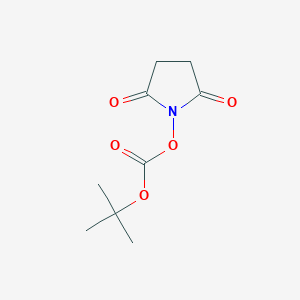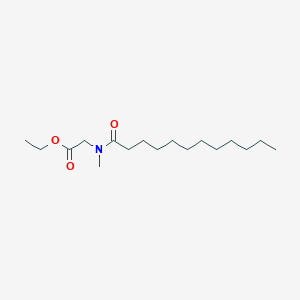
Bis(pentane-2,4-dionato-O,O')barium
Vue d'ensemble
Description
Bis(pentane-2,4-dionato-O,O’)barium, also known as Barium 2,4-pentanedionate, is a chemical compound with the molecular formula C10H14BaO4 and a molecular weight of 353.56 g/mol. It is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for Bis(pentane-2,4-dionato-O,O’)barium were not found, similar compounds have been synthesized through reactions involving pentane-2,4-dionato complexes. For instance, Copper (II) bis (pentane-2,4-dionato-κ 2 O, O ′) compounds with 2-pyridone and 3-hydroxypyridine were prepared by the reaction of bis (pentane-2,4-dionato-κ 2 O, O ′)copper (II) with selected ligands .Physical And Chemical Properties Analysis
Barium is a member of the alkaline-earth family of metals (Group 2 in the periodic table). It is a relatively common element, ranking approximately 14th in natural abundance in the Earth’s crust .Applications De Recherche Scientifique
- Metal acetylacetonates are used as precursors for nanoparticle research . The specific methods of application or experimental procedures may vary depending on the type of nanoparticles being synthesized.
- In the field of polymer science, metal acetylacetonates can play a significant role . They can be used in the synthesis of various polymers.
- Metal acetylacetonates, including Barium acetylacetonate, are commonly used in various catalysts and catalytic reagents for organic synthesis .
- Barium acetylacetonate has been investigated for its potential to modify the work function of PEDOT:PSS, a material often used in organic electronic devices .
- The results of this research could make PEDOT:PSS more suitable for electron injection and extraction, improving the performance of organic electronic devices .
Nanoparticle Research
Polymer Science
Catalysis
Organic Electronic Devices
- Barium acetylacetonate has been examined in metal organic chemical vapour deposition of BaTiO3 thin films .
- . Because of this property, acetylacetonates are commonly used in various catalysts and catalytic reagents for organic synthesis, including the fabrication of various shapes of carbon nanostructures .
- The specific methods of application or experimental procedures may involve the use of chemical vapor deposition (CVD) and laser evaporation techniques .
Metal Organic Chemical Vapour Deposition (MOCVD)
Fabrication of Carbon Nanostructures
- Barium acetylacetonate has been examined in metal organic chemical vapour deposition of BaTiO3 thin films .
- The related complex with hexafluoroacetylacetonate Ba(hfa)2(tetraglyme) has also been investigated . Its formation of a sublimable adduct containing a polyether illustrates the high coordination numbers typical of barium .
- The specific methods of application or experimental procedures may involve the use of chemical vapor deposition (CVD) and laser evaporation techniques .
Metal Organic Chemical Vapour Deposition (MOCVD)
Formation of Sublimable Adducts
Safety And Hazards
Propriétés
IUPAC Name |
barium(2+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ba/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHZYHWLGNJISM-FDGPNNRMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045402 | |
| Record name | Barium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentane-2,4-dionato-O,O')barium | |
CAS RN |
12084-29-6 | |
| Record name | Bis(pentane-2,4-dionato-O,O')barium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012084296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentane-2,4-dionato-O,O')barium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















